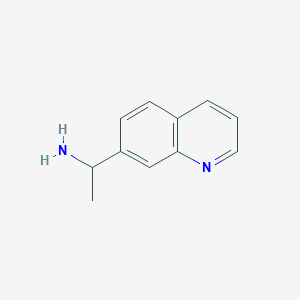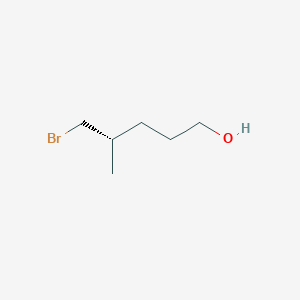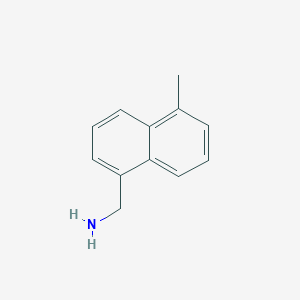
3-(2-hydroxyethyl)-1H-indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyethyl)-1H-indol-6-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features a hydroxyethyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1H-indol-6-ol can be achieved through several methods. One common approach involves the alkylation of indole with ethylene oxide in the presence of a base, such as potassium carbonate, to introduce the hydroxyethyl group at the 3-position of the indole ring. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures.
Another method involves the reduction of 3-(2-nitroethyl)-1H-indol-6-ol using a reducing agent such as palladium on carbon in the presence of hydrogen gas. This reduction step converts the nitro group to a hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(2-carboxyethyl)-1H-indol-6-ol.
Reduction: 3-(2-aminoethyl)-1H-indol-6-ol.
Substitution: 3-(2-chloroethyl)-1H-indol-6-ol.
Scientific Research Applications
3-(2-hydroxyethyl)-1H-indol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1H-indol-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the indole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyethyl)-1H-quinoline-2,4-dione
- Diethanolamine
- 3-(2-hydroxyethylamino)quinoline-2,4-dione
Uniqueness
3-(2-hydroxyethyl)-1H-indol-6-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of indole with the reactivity of the hydroxyethyl group, making it a versatile intermediate in synthetic chemistry and a valuable compound in biological research.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-5-8(13)1-2-9(7)10/h1-2,5-6,11-13H,3-4H2 |
InChI Key |
KCNFVDIFIIPTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11912532.png)

![7-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B11912540.png)
![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)
![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)




![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)

